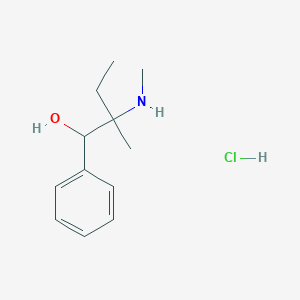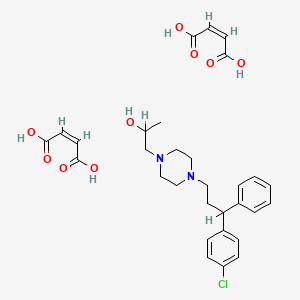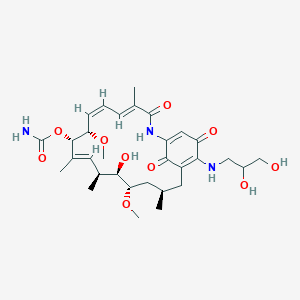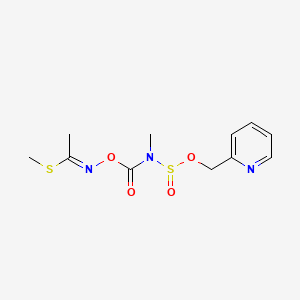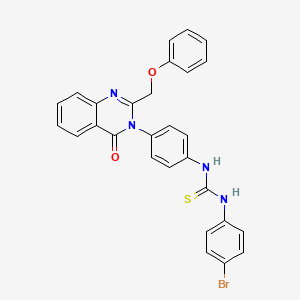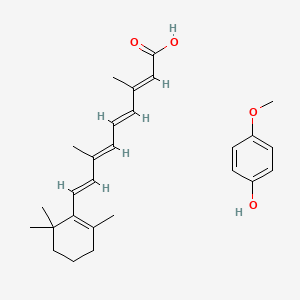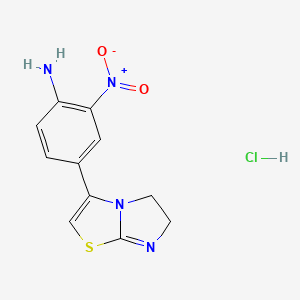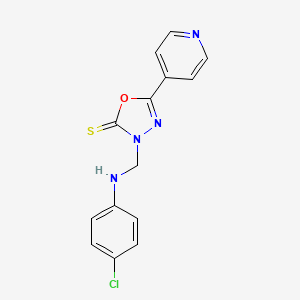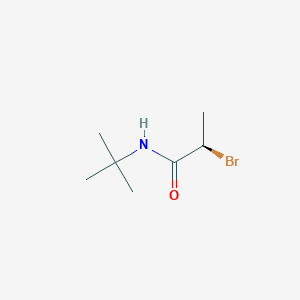
Silver cyclamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver cyclamate is a coordination compound formed by the interaction of silver ions with cyclamate ions. Cyclamate, a derivative of cyclohexylamine, is commonly used as an artificial sweetener. When combined with silver, the resulting compound exhibits unique properties that have garnered interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver cyclamate can be synthesized by reacting sodium cyclamate with silver nitrate. The reaction typically occurs in an aqueous medium, where the silver ions from silver nitrate replace the sodium ions in sodium cyclamate, forming this compound. The reaction can be represented as follows: [ \text{Na(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{AgNO}_3 \rightarrow \text{Ag(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{NaNO}_3 ]
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Silver cyclamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other by-products.
Reduction: The compound can be reduced back to its constituent ions under certain conditions.
Substitution: Silver ions in this compound can be replaced by other metal ions in a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silver oxide and cyclamate derivatives.
Reduction: Silver metal and cyclamate ions.
Substitution: New metal-cyclamate complexes
Aplicaciones Científicas De Investigación
Silver cyclamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in wound dressings and antimicrobial coatings.
Industry: Utilized in the development of sensors and other analytical devices .
Mecanismo De Acción
The mechanism by which silver cyclamate exerts its effects is primarily through the release of silver ions. These ions interact with bacterial cell membranes, disrupting their structure and function, leading to cell death. The molecular targets include proteins and enzymes essential for bacterial survival. The pathways involved are primarily related to oxidative stress and membrane integrity .
Comparación Con Compuestos Similares
Sodium Cyclamate: A common artificial sweetener, less potent than silver cyclamate in terms of antimicrobial properties.
Silver Nitrate: A well-known antimicrobial agent, but lacks the sweetening properties of this compound.
Silver Sulfadiazine: Used in burn treatments, similar antimicrobial properties but different chemical structure.
Uniqueness: this compound combines the antimicrobial properties of silver with the sweetening properties of cyclamate, making it unique among similar compounds. Its dual functionality allows for diverse applications in both medical and industrial fields .
Propiedades
Número CAS |
54005-61-7 |
|---|---|
Fórmula molecular |
C6H12AgNO3S |
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
silver;N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S.Ag/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
AJVTWWKCZSXDMP-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


